Meloxicam

Description

This compound is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve various types of pain, including pain caused by musculoskeletal conditions, osteoarthritis, and rheumatoid arthritis. With a longer half-life than most other NSAIDS, it is a favorable option for those who require once-daily dosing. This compound is available in oral, transdermal, and intravenous formulations. It is a preferential COX-2 inhibitor, purportedly reducing the risk of adverse gastrointestinal tract effects, however, this is a topic of controversy.

This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.

This compound is a long acting nonsteroidal antiinflammatory drug (NSAID) available by prescription only and used in therapy of chronic arthritis. This compound has been linked to rare instances of acute, clinically apparent liver injury.

This compound has been reported in Apis cerana and Euglena gracilis with data available.

This compound is an oxicam derivative and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Unlike traditional nonselective NSAIDs, this compound preferentially inhibits the activity of cyclo-oxygenase II (COX-II), resulting in a decreased conversion of arachidonic acid into prostaglandin precursors. The resulting decrease in prostaglandin synthesis is responsible for the therapeutic effects of this compound.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and has 4 approved and 13 investigational indications. This drug has a black box warning from the FDA.

This compound is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve the symptoms of arthritis, primary dysmenorrhea, fever; and as an analgesic, especially where there is an inflammatory component. It is closely related to piroxicam. In Europe it is marketed under the brand names Movalis, Melox, and Recoxa. In North America it is generally marketed under the brand name Mobic. In Latin America, the drug is marketed as Tenaron. [Wikipedia]

A benzothiazine and thiazole derivative that acts as a NSAID and cyclooxygenase-2 (COX-2) inhibitor. It is used in the treatment of RHEUMATOID ARTHRITIS; OSTEOARTHRITIS; and ANKYLOSING SPONDYLITIS.

See also: Piroxicam (related); Bupivacaine; this compound (component of).

Structure

3D Structure

Properties

IUPAC Name |

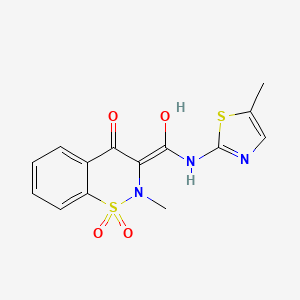

4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVUJXDFFKFLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020803 | |

| Record name | Meloxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Meloxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

581.3±60.0 | |

| Record name | Meloxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

48.7 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases., 1.54e-01 g/L | |

| Record name | SID50085983 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Meloxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meloxicam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Meloxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethylene chloride, Pastel yellow solid | |

CAS No. |

71125-38-7 | |

| Record name | Meloxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71125-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meloxicam [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071125387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meloxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meloxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG2QF83CGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Meloxicam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Meloxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254 °C (decomposes), 254 °C | |

| Record name | Meloxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meloxicam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Meloxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Meloxicam's Selective Inhibition of Cyclooxygenase-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exhibits a preferential inhibitory action against cyclooxygenase-2 (COX-2).[1][2][3] This selectivity is clinically significant, as it is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs, which inhibit both COX-1 and COX-2 isoforms.[4][5][6] This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its COX-2 selectivity. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing COX selectivity, and visual representations of key pathways and structural relationships.

Introduction: The Role of Cyclooxygenase Isoforms

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the metabolic pathway that converts arachidonic acid into prostanoids, including prostaglandins (B1171923), prostacyclin, and thromboxanes.[7] These lipid mediators are involved in a wide array of physiological and pathophysiological processes. Two main isoforms of the COX enzyme have been identified:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate "housekeeping" functions. These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.[1][4]

-

COX-2: In contrast, COX-2 is an inducible enzyme.[1] Its expression is upregulated at sites of inflammation by various stimuli such as cytokines and growth factors. The prostanoids produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, fever, and swelling.[4][6]

The discovery of these two isoforms led to the hypothesis that the therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal toxicity, are a consequence of inhibiting the protective functions of COX-1.[4][6] This understanding spurred the development of NSAIDs with greater selectivity for COX-2.

This compound's Mechanism of Action and COX-2 Preference

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins.[3] It is classified as a COX-2 preferential inhibitor, meaning it has a higher affinity for and is more potent in inhibiting COX-2 than COX-1, particularly at lower therapeutic doses.[2][7] This selectivity is not absolute and is dose-dependent.[8][9]

Quantitative Analysis of COX-1 and COX-2 Inhibition

The selectivity of an NSAID is typically quantified by determining its 50% inhibitory concentration (IC50) for each COX isoform. The ratio of IC50 (COX-1) / IC50 (COX-2) is then calculated to provide a selectivity index. A higher ratio indicates greater selectivity for COX-2. The IC50 values for this compound have been determined in various in vitro and ex vivo assay systems, with the human whole blood assay being a widely accepted method that reflects a more physiologically relevant environment.[10][11][12]

Below is a summary of quantitative data from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as the specific assay used and the species from which the enzymes were derived.[13]

| Study System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference(s) |

| Human Whole Blood Assay | 37 | 6.1 | 6.1 | [13] |

| Human Whole Blood Assay | - | - | 2 | [14] |

| Human Whole Blood Assay | - | - | 18 | [8] |

| Human Articular Chondrocytes | 36.6 | 4.7 | 7.8 | [15] |

| Ovine COX-1 / Human Recombinant COX-2 | - | - | 11.03 | [16] |

| Ovine COX-1 / Mouse Recombinant COX-2 | 0.99 | 0.15 | 6.6 | [17] |

Structural Basis for COX-2 Selectivity

The structural differences between the active sites of COX-1 and COX-2 enzymes are the basis for the selective inhibition by certain NSAIDs. The active site of COX-2 is approximately 20% larger and more accommodating than that of COX-1.[18] A key difference lies in the substitution of an isoleucine residue at position 523 in COX-1 with a smaller valine residue in COX-2.[18] This substitution allows access to a secondary side pocket within the COX-2 active site, which is not readily accessible in COX-1.[18]

This compound's structure allows it to bind effectively within the larger active site of COX-2. Molecular docking studies have revealed that this compound interacts with key amino acid residues in the COX-2 active site, including Arg120, Tyr355, and Ser530, through hydrogen bonding and hydrophobic interactions.[16] Subtle structural features around Phe-518, influenced by the difference between Ile-434 in COX-1 and Val-434 in COX-2, also contribute to this compound's preferential binding to COX-2.[17]

Experimental Protocols for Determining COX Selectivity

The determination of an NSAID's COX-1/COX-2 selectivity is a critical step in its pharmacological profiling. The human whole blood assay is a widely utilized method for this purpose as it provides a more physiological context than purified enzyme assays by accounting for factors like plasma protein binding.[10][11][12]

Human Whole Blood Assay

Principle: This assay measures the inhibition of COX-1 and COX-2 activity in their native cellular environments within whole blood. COX-1 activity is assessed by measuring the production of thromboxane (B8750289) B2 (TXB2) during blood clotting, a process primarily driven by platelet COX-1.[19] COX-2 activity is determined by measuring the synthesis of prostaglandin (B15479496) E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[13][19]

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin) for the COX-2 assay, and into tubes without anticoagulant for the COX-1 assay.

-

Incubation with Inhibitor: Aliquots of whole blood are incubated with a range of concentrations of the test compound (e.g., this compound) or vehicle control at 37°C.

-

COX-1 Activity (TXB2 Production):

-

The blood samples without anticoagulant are allowed to clot at 37°C for a specified time (e.g., 60 minutes) to induce platelet aggregation and TXB2 synthesis.[13]

-

The reaction is stopped by placing the samples on ice and subsequent centrifugation to separate the serum.

-

TXB2 levels in the serum are quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[13]

-

-

COX-2 Activity (PGE2 Production):

-

The heparinized blood samples are stimulated with LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.[9]

-

The samples are incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 induction and PGE2 synthesis.[9][13]

-

The reaction is terminated by centrifugation to obtain plasma.

-

PGE2 concentrations in the plasma are measured using a specific immunoassay (e.g., ELISA).[19][20]

-

-

Data Analysis:

-

The percentage of inhibition of TXB2 and PGE2 production is calculated for each concentration of the test compound relative to the vehicle control.

-

Dose-response curves are generated, and the IC50 values for COX-1 and COX-2 are determined.[13]

-

The COX-1/COX-2 IC50 ratio is then calculated to express the selectivity of the inhibitor.[13]

-

Visualizing Key Pathways and Relationships

Arachidonic Acid Cascade and NSAID Inhibition

The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the inhibitory action of NSAIDs.

Caption: Arachidonic acid pathway and sites of NSAID inhibition.

Experimental Workflow for Determining COX Selectivity

This diagram outlines the key steps in the human whole blood assay used to determine COX-1 and COX-2 inhibition.[13]

Caption: Workflow for determining COX-1 and COX-2 inhibition in whole blood.

Structural Basis of this compound's COX-2 Selectivity

The following diagram illustrates the key structural differences between COX-1 and COX-2 that contribute to this compound's preferential binding.

Caption: Structural determinants of this compound's COX-2 selectivity.

Conclusion

This compound's preferential inhibition of the COX-2 enzyme is a key feature of its pharmacological profile, underpinning its therapeutic efficacy as an anti-inflammatory agent with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. This selectivity is rooted in the subtle but significant structural differences between the active sites of the COX-1 and COX-2 isoforms. The quantitative assessment of this selectivity, primarily through methods like the human whole blood assay, remains a cornerstone of NSAID research and development. A thorough understanding of these mechanisms and experimental approaches is crucial for researchers and clinicians working to optimize anti-inflammatory therapies and develop new agents with enhanced efficacy and safety.

References

- 1. This compound: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and selective COX-2 inhibitors in the management of pain in the palliative care population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound clinical data on a preferential cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound, a COX-2 Preferential Nonsteroidal Anti-Inflammatory [medscape.com]

- 8. ajmc.com [ajmc.com]

- 9. Dose-dependent inhibition of platelet cyclooxygenase-1 and monocyte cyclooxygenase-2 by this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Pharmacodynamics of Meloxicam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of meloxicam, a non-steroidal anti-inflammatory drug (NSAID). This compound is distinguished by its preferential inhibition of cyclooxygenase-2 (COX-2), a characteristic that underpins its therapeutic efficacy and safety profile.[1][2][3] This document details the molecular mechanisms, key signaling pathways, quantitative inhibitory data, and standard experimental protocols relevant to the in vitro characterization of this compound.

Core Mechanism of Action: Preferential COX-2 Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923).[3][4] There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that mediate essential physiological functions, including gastric mucosal protection, regulation of renal blood flow, and platelet aggregation.[4][5]

-

COX-2: An inducible enzyme, primarily expressed at sites of inflammation in response to stimuli like lipopolysaccharides (LPS) and cytokines.[4][5] It is responsible for the synthesis of pro-inflammatory prostaglandins that mediate pain, fever, and inflammation.[4]

This compound is classified as a preferential COX-2 inhibitor , meaning it selectively inhibits COX-2 to a greater extent than COX-1.[1][4][6] This selectivity is dose-dependent and is considered a key factor in its improved gastrointestinal safety profile compared to non-selective NSAIDs, which inhibit both isoforms more equally.[1][7][8]

Signaling Pathways Modulated by this compound

The Arachidonic Acid Cascade (COX-Dependent Pathway)

The primary mechanism of this compound is the interruption of the arachidonic acid signaling cascade. When cells are stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then catalyze the synthesis of prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (like PGE2) and thromboxanes. This compound's preferential binding to the active site of the COX-2 enzyme blocks this conversion, leading to a reduction in the mediators of inflammation and pain.[3][4]

COX-Independent Signaling Pathways

Emerging in vitro research indicates that this compound's effects may extend beyond COX inhibition. Studies suggest it can modulate other key inflammatory and cellular proliferation pathways, which may contribute to its therapeutic and potential anti-neoplastic activities.[9][10] These pathways include:

-

NF-κB (Nuclear Factor kappa B): A critical transcription factor that regulates the expression of many pro-inflammatory genes.[9][10] this compound has been shown to inhibit the activation of the NF-κB pathway in some in vitro models.[9]

-

MAPK (Mitogen-Activated Protein Kinase): A family of protein kinases involved in cellular responses to various stimuli, including inflammation.[9][10]

-

Wnt/β-Catenin and PI3K/AKT: These pathways are crucial for cell proliferation and survival. In studies using bovine endometrial epithelial cells stimulated with LPS, this compound was found to inhibit both the Wnt/β-catenin and PI3K/AKT pathways, leading to cell cycle arrest.[11]

Quantitative Analysis: In Vitro COX-1/COX-2 Inhibition

The selectivity of this compound is quantified by comparing its 50% inhibitory concentration (IC50) against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. These values can vary depending on the specific in vitro assay system used.[8][12]

| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| This compound | Human Whole Blood | 19.0 | 0.95 | 2.0 | [13] |

| This compound | Human Whole Blood | ~20 | ~10 | 2 | [14] |

| This compound | Partially Purified Rat Enzymes | 3.8 | 0.32 | ~12 | [7] |

| Diclofenac | Human Whole Blood | 1.3 | 0.65 | 2 | [14] |

| Indomethacin | Human Whole Blood | 0.7 | 1.7 | 0.4 | [14] |

| Piroxicam | Partially Purified Rat Enzymes | 1.5 | 1.7 | ~0.9 | [7] |

| Rofecoxib | Human Whole Blood | 19.0 | 0.53 | 36 | [14] |

| Celecoxib | Human Whole Blood | 7.6 | 1.0 | 7.6 | [13] |

Key Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

The human whole blood assay is a physiologically relevant in vitro model for assessing the COX selectivity of NSAIDs.[8][15] It measures the inhibition of prostaglandin or thromboxane (B8750289) synthesis in their native cellular environment.

Objective: To determine the IC50 values of this compound against COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Fresh heparinized whole blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

-

COX-1 Activity Assay:

-

Induction: Aliquots of whole blood are incubated with various concentrations of this compound or vehicle control. COX-1 activity is induced by allowing the blood to clot at 37°C for a set period (e.g., 60 minutes), which triggers platelet activation.

-

Measurement: The reaction is stopped, and serum is collected. The concentration of Thromboxane B2 (TxB2), a stable metabolite of the COX-1 product Thromboxane A2, is measured using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).[15]

-

-

COX-2 Activity Assay:

-

COX-1 Inhibition: To isolate COX-2 activity, whole blood is often pre-treated with a COX-1 inhibitor like aspirin.[15]

-

Induction: Aliquots of the pre-treated blood are incubated with various concentrations of this compound or vehicle control, followed by stimulation with lipopolysaccharide (LPS) to induce COX-2 expression and activity over several hours (e.g., 18-24 hours) at 37°C.[8][15]

-

Measurement: The reaction is stopped, and plasma is collected. The concentration of Prostaglandin E2 (PGE2), a primary product of COX-2 in this system, is measured by EIA or RIA.[8]

-

-

Data Analysis: Dose-response curves are generated by plotting the percent inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) against the log concentration of this compound. The IC50 values are calculated from these curves.

Cell-Free Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on isolated COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used. Alternatively, enzymes can be isolated from tissues, such as COX-1 from bovine seminal vesicles and COX-2 from sheep placenta.[16]

-

Assay Procedure:

-

The test compound (this compound) at various concentrations is pre-incubated with either the COX-1 or COX-2 enzyme in a suitable buffer containing necessary co-factors (e.g., hematin, phenol).[17]

-

The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid.[17]

-

The reaction proceeds for a specific time at a controlled temperature (e.g., 37°C).[17]

-

The reaction is terminated, and the amount of prostaglandin product (e.g., PGE2) is quantified, often using colorimetric or fluorescent methods via an ELISA/EIA kit.

-

-

Data Analysis: IC50 values are calculated from the dose-response curves to determine the compound's potency against each enzyme isoform.

Other In Vitro Pharmacodynamic Effects

Beyond prostaglandin synthesis, in vitro studies have explored other effects of this compound:

-

Cytokine Production: In human synovial tissue explants, therapeutic concentrations of this compound (≤ 4 µM) did not affect the production of the pro-inflammatory cytokines IL-1 and IL-8.[18] However, production of IL-6, which has both pro- and anti-inflammatory roles, was significantly increased by this compound.[18]

-

Cartilage Metabolism: At therapeutic concentrations that effectively inhibit prostaglandin production, this compound did not negatively affect cartilage proteoglycan synthesis in human and porcine cartilage explants.[18] This contrasts with some non-selective NSAIDs like indomethacin, which have been shown to reduce proteoglycan synthesis.[18]

-

Antioxidant and Anti-Glycating Activity: Some in vitro studies using models with bovine serum albumin have demonstrated that this compound may possess antioxidant properties and can inhibit protein glycation, suggesting a pleiotropic action beyond COX inhibition.[6][19]

References

- 1. This compound | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of pharmacological profile of this compound as an anti-inflammatory agent, with particular reference to its relative selectivity for cyclooxygenase-2 over cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Inhibited the Proliferation of LPS-Stimulated Bovine Endometrial Epithelial Cells Through Wnt/β-Catenin and PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Development of in vitro assays for the evaluation of cyclooxygenase inhibitors and predicting selectivity of nonsteroidal anti-inflammatory drugs in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound: influence on arachidonic acid metabolism. Part 1. In vitro findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Effects of this compound, compared with other NSAIDs, on cartilage proteoglycan metabolism, synovial prostaglandin E2, and production of interleukins 1, 6 and 8, in human and porcine explants in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A New Insight into this compound: Assessment of Antioxidant and Anti-Glycating Activity in In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Meloxicam's Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms by which Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID), modulates the prostaglandin (B15479496) synthesis pathways. This compound is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade, over its constitutively expressed counterpart, cyclooxygenase-1 (COX-1).[1][2] This selectivity profile is key to its therapeutic action, aiming to provide anti-inflammatory and analgesic effects with a potentially reduced risk of the gastrointestinal side effects often associated with non-selective NSAIDs.[1] This guide will delve into the quantitative aspects of this compound's COX inhibition, detail the experimental protocols used to elucidate its effects, and visualize the complex signaling pathways involved.

Core Mechanism of Action: Preferential COX-2 Inhibition

This compound exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[1] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, such as protecting the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other stimuli.[1] this compound's preferential inhibition of COX-2 leads to a reduction in the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[3]

Quantitative Analysis of COX-1 and COX-2 Inhibition

The selectivity of this compound for COX-2 over COX-1 can be quantified by comparing the 50% inhibitory concentrations (IC50) for each enzyme. A lower IC50 value indicates a higher inhibitory potency. The ratio of IC50 (COX-1)/IC50 (COX-2) is often used to express the selectivity of an NSAID for COX-2. A higher ratio signifies greater selectivity for COX-2.

Below are tables summarizing the IC50 values and selectivity ratios for this compound and other common NSAIDs from in vitro human whole blood assays.

Table 1: IC50 Values for COX-1 and COX-2 Inhibition by NSAIDs in Human Whole Blood Assay

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| This compound | 2.0 | 1.0 | [4] |

| Diclofenac | 0.6 | 0.1 | [4] |

| Ibuprofen | 2.4 | 5.5 | [4] |

| Rofecoxib | 19.0 | 0.53 | [4] |

| Celecoxib | 3.5 | 0.53 | [4] |

| Indomethacin | 0.2 | 0.5 | [4] |

Table 2: COX-2 Selectivity Ratios of Various NSAIDs

| NSAID | COX-1 IC50 / COX-2 IC50 Ratio | Reference |

| This compound | 2.0 | [4] |

| Diclofenac | 6.0 | [4] |

| Ibuprofen | 0.44 | [4] |

| Rofecoxib | 35.8 | [4] |

| Celecoxib | 6.6 | [4] |

| Indomethacin | 0.4 | [4] |

Prostaglandin Synthesis and Inhibition Pathway

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by NSAIDs, including the preferential action of this compound on COX-2.

Experimental Protocols

In Vitro Human Whole Blood Assay for COX-1 and COX-2 Activity

This assay is a widely used method to determine the inhibitory potency and selectivity of NSAIDs in a physiologically relevant environment.[5][6]

Objective: To measure the IC50 values of a test compound (e.g., this compound) for the inhibition of COX-1 and COX-2 in human whole blood.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2 (TXA2), in response to blood clotting.[5]

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[5]

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Test compound (this compound) and other NSAIDs for comparison.

-

Lipopolysaccharide (LPS) from E. coli.

-

Anticoagulant (e.g., heparin).

-

Phosphate Buffered Saline (PBS).

-

Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2.

-

Incubator, centrifuge, microplate reader.

Protocol:

For COX-1 (TXB2 Production):

-

Dispense 1 mL aliquots of fresh, non-anticoagulated whole blood into tubes.

-

Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the tubes.

-

Incubate the tubes at 37°C for 1 hour to allow for blood clotting and subsequent TXB2 production.[5]

-

Centrifuge the tubes to separate the serum.

-

Collect the serum and store at -20°C until analysis.

-

Measure the TXB2 concentration in the serum samples using a specific ELISA kit according to the manufacturer's instructions.

-

Plot the percentage inhibition of TXB2 production against the log of the test compound concentration to determine the IC50 value.

For COX-2 (PGE2 Production):

-

Dispense 1 mL aliquots of heparinized whole blood into tubes.

-

Add various concentrations of the test compound or vehicle control.

-

Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression.[5]

-

Incubate the tubes at 37°C for 24 hours.[5]

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma and store at -20°C until analysis.

-

Measure the PGE2 concentration in the plasma samples using a specific ELISA kit.

-

Plot the percentage inhibition of PGE2 production against the log of the test compound concentration to determine the IC50 value.

Prostaglandin E2 (PGE2) Quantification by ELISA

Objective: To quantify the concentration of PGE2 in biological samples (e.g., cell culture supernatant, plasma).

Principle: A competitive enzyme-linked immunosorbent assay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of PGE2 in the sample.

Materials:

-

PGE2 ELISA kit (containing pre-coated microplate, PGE2 standards, PGE2 conjugate, antibody, wash buffer, substrate, and stop solution).

-

Samples for analysis.

-

Microplate reader.

-

Pipettes and other standard laboratory equipment.

Protocol:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting concentrated buffers and preparing a standard curve from the provided PGE2 stock solution.

-

Sample and Standard Addition: Add a defined volume of standards and samples to the appropriate wells of the microplate.

-

Competitive Binding: Add the PGE2 conjugate (e.g., PGE2-alkaline phosphatase) and the PGE2-specific antibody to the wells. Incubate for a specified time (e.g., 2 hours at room temperature) on a shaker to allow for competitive binding.[7]

-

Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate solution (e.g., p-nitrophenyl phosphate) to each well and incubate for a set time (e.g., 45 minutes) to allow for color development.[7]

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the PGE2 concentration in the samples by interpolating their absorbance values on the standard curve.

In Vivo Model: Carrageenan-Induced Pleurisy in Rats

This is a classic animal model of acute inflammation used to evaluate the anti-inflammatory effects of drugs.[8][9]

Objective: To assess the in vivo efficacy of this compound in reducing inflammation and prostaglandin synthesis.

Principle: Injection of carrageenan into the pleural cavity of a rat induces an acute inflammatory response characterized by fluid accumulation (pleural exudate), infiltration of inflammatory cells, and a significant increase in the production of inflammatory mediators, including PGE2.[8]

Materials:

-

Male Wistar rats.

-

Carrageenan solution (e.g., 1% in sterile saline).

-

Test compound (this compound) and vehicle control.

-

Anesthetics.

-

Surgical instruments.

-

Heparinized saline.

-

Centrifuge.

-

ELISA kit for PGE2.

Protocol:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound or vehicle control to the rats via an appropriate route (e.g., oral gavage) at a predetermined time before the carrageenan injection.

-

Induction of Pleurisy: Anesthetize the rats and inject a small volume (e.g., 0.1 mL) of carrageenan solution into the pleural cavity.[10]

-

Exudate Collection: At a specific time point after carrageenan injection (e.g., 4 hours), euthanize the rats.[10] Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with a known volume of heparinized saline.

-

Exudate Volume and Cell Count: Measure the total volume of the collected fluid and determine the number of inflammatory cells (e.g., using a hemocytometer).

-

PGE2 Measurement: Centrifuge the exudate to remove cells and debris. Measure the concentration of PGE2 in the supernatant using an ELISA kit.

-

Data Analysis: Compare the exudate volume, cell count, and PGE2 levels between the this compound-treated group and the vehicle-treated control group to assess the anti-inflammatory effect of the drug.

COX-Independent Effects of this compound

While the primary mechanism of action of this compound is through the inhibition of COX-2, emerging evidence suggests that it may also exert effects through COX-independent pathways.[11][12] These alternative pathways may contribute to its overall therapeutic profile and are an active area of research. Some of the reported COX-independent effects of this compound involve the modulation of key signaling pathways implicated in inflammation and cell proliferation, such as:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor plays a central role in regulating the expression of pro-inflammatory genes. Some studies suggest that this compound can inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines and other mediators.[11][13]

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: These signaling cascades are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. This compound has been shown to modulate the activity of certain MAPK pathways, which could contribute to its anti-inflammatory and potential anti-cancer effects.[11]

-

Wnt/β-catenin Pathway: This pathway is crucial for cell fate determination, proliferation, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer. There is some evidence to suggest that this compound may influence the Wnt/β-catenin signaling pathway.[11]

Conclusion

This compound's preferential inhibition of COX-2 over COX-1 is a cornerstone of its anti-inflammatory and analgesic properties. The quantitative data from in vitro assays, such as the human whole blood assay, clearly demonstrate this selectivity. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other NSAIDs. Furthermore, the exploration of COX-independent pathways offers exciting new avenues for understanding the full spectrum of this compound's pharmacological effects and for the development of novel therapeutics with improved efficacy and safety profiles. This technical guide serves as a comprehensive resource for professionals in the field, fostering a deeper understanding of this compound's interaction with the complex network of prostaglandin synthesis and beyond.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits prostaglandin E(2) generation via cyclooxygenase 2 in the inflammatory site but not that via cyclooxygenase 1 in the stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]

- 8. mdpi.com [mdpi.com]

- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring COX-Independent Pathways: A Novel Approach for this compound and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring COX-Independent Pathways: A Novel Approach for this compound and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Meloxicam's Reach: A Technical Guide to its Cellular Targets Beyond Cyclooxygenase

For Immediate Release

A Deep Dive into the Pleiotropic Mechanisms of a Widely Used NSAID

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the cellular targets of meloxicam that extend beyond its well-established role as a cyclooxygenase (COX) inhibitor. While its anti-inflammatory properties are primarily attributed to the inhibition of COX-1 and COX-2, a growing body of evidence reveals that this compound interacts with a diverse array of other cellular proteins and signaling pathways.[1] Understanding these off-target effects is crucial for elucidating its full therapeutic potential and side-effect profile.

This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the affected signaling pathways to facilitate a comprehensive understanding of this compound's broader cellular impact.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound with various non-COX cellular targets. This information provides a basis for comparing its potency across different pathways and targets.

| Target Pathway | Target Protein | Cell Line | This compound Concentration | Observed Effect | Citation |

| Innate Immunity | STING Phosphorylation | L929 cells | IC50: 271.1 µM | Inhibition of interferon-beta (Ifnb) mRNA level induced by herring testis DNA (HT-DNA). | [2] |

| PI3K/Akt Signaling | PI3K Phosphorylation | Bovine Endometrial Epithelial Cells (BEECs) | 0.5 µM and 5 µM | Co-treatment with LPS and this compound decreased the phosphorylation levels of PI3K. | [3] |

| Akt Phosphorylation | Bovine Endometrial Epithelial Cells (BEECs) | 0.5 µM and 5 µM | Co-treatment with LPS and this compound decreased the phosphorylation levels of Akt. | [3] | |

| Wnt/β-catenin Signaling | β-catenin, c-Myc, cyclin D1 | Bovine Endometrial Epithelial Cells (BEECs) | 0.5 µM and 5 µM | This compound inhibited the LPS-activated Wnt/β-catenin pathway by reducing the protein levels of β-catenin, c-Myc, and cyclin D1. | [3] |

| Apoptosis | Bax | HepG2 cells | 80 µM | Upregulation of Bax expression in a time-dependent manner. | [4][5] |

| Mcl-1 | HepG2 cells | 80 µM | Downregulation of Mcl-1 expression in a time-dependent manner. | [4] | |

| Survivin | HepG2 cells | 80 µM | Downregulation of survivin expression in a time-dependent manner. | [4] | |

| Apoptosis Rate | HepG2 cells | 80 µM | Increased apoptosis rate from 1.45±0.44% to 25.68±0.87%. | [5] | |

| Cell Adhesion | ICAM-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Upregulated radiation-induced expression of ICAM-1. | [6] |

| Ion Channels | hNav1.5 | CHO or HEK293 cells | Not specified | Inhibition of peak currents. | [7] |

| hKv11.1 | CHO or HEK293 cells | Not specified | Inhibition of peak currents. | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental techniques used to elucidate these interactions.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited research to investigate the non-COX targets of this compound.

Western Blot Analysis for PI3K/Akt and Wnt/β-catenin Pathways

-

Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key components in the PI3K/Akt and Wnt/β-catenin signaling pathways.

-

Cell Culture and Treatment: Bovine Endometrial Epithelial Cells (BEECs) are cultured to an appropriate confluency. Cells are then treated with lipopolysaccharide (LPS) to stimulate the pathways, with or without co-treatment with this compound at concentrations of 0.5 µM and 5 µM.[3][8]

-

Protein Extraction and Quantification: After treatment, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a bicinchoninic acid (BCA) protein assay kit.[8]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on 10% gels. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[8]

-

Immunoblotting: The PVDF membrane is blocked with 5% skimmed milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-PI3K, PI3K, phospho-Akt, Akt, β-catenin, c-Myc, cyclin D1, and a loading control like β-actin). Following washing steps, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., Quantity One), and the levels of target proteins are normalized to the loading control.[3]

Flow Cytometry for Apoptosis Analysis

-

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

-

Cell Culture and Treatment: Human hepatocellular carcinoma (HepG2) cells or Burkitt lymphoma (Raji) cells are cultured and treated with various concentrations of this compound (e.g., 80 µM for HepG2) for a specified duration (e.g., 24 hours for Raji cells).[4][9]

-

Cell Staining: After treatment, cells are harvested and stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells or late apoptotic cells with compromised membrane integrity.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.

Luciferase Reporter Assay for Wnt/β-catenin Signaling

-

Objective: To quantitatively measure the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.

-

Cell Culture and Transfection: A suitable cell line (e.g., NIH/3T3) is co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[10]

-

Compound Treatment: After transfection, cells are treated with various concentrations of this compound. A positive control (e.g., Wnt3a conditioned media or LiCl) and a vehicle control (e.g., DMSO) are included.[10]

-

Cell Lysis and Luciferase Activity Measurement: Following treatment, cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.[10][11]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The normalized luciferase activity in this compound-treated cells is then compared to the vehicle control to determine the extent of inhibition or activation of the Wnt/β-catenin pathway.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

-

Objective: To assess the effect of this compound on the DNA-binding activity of the NF-κB transcription factor.

-

Nuclear Extract Preparation: Cells are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound. Nuclear extracts containing activated transcription factors are then prepared.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) can be added to the reaction to confirm the identity of the protein in the complex.

-

Electrophoresis and Detection: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The gel is then dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex. The intensity of the shifted band is proportional to the amount of active NF-κB.

Conclusion

The evidence presented in this technical guide demonstrates that this compound's pharmacological profile is more complex than its classification as a COX inhibitor would suggest. Its interactions with key signaling pathways such as PI3K/Akt, Wnt/β-catenin, and NF-κB, as well as its influence on apoptosis and ion channel function, highlight a range of potential therapeutic applications and mechanisms of action that warrant further investigation. For researchers and drug development professionals, these findings open new avenues for exploring the repositioning of this compound and for the design of novel therapeutics with improved efficacy and safety profiles. A continued, detailed investigation into these non-COX targets will be essential for fully harnessing the therapeutic potential of this widely used NSAID.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits STING phosphorylation and alleviates intracellular DNA-mediated autoimmune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Inhibited the Proliferation of LPS-Stimulated Bovine Endometrial Epithelial Cells Through Wnt/β-Catenin and PI3K/AKT Pathways [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Executes Its Antitumor Effects against Hepatocellular Carcinoma in COX-2- Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NSAIDs diclofenac, indomethacin, and this compound highly upregulate expression of ICAM-1 and COX-2 induced by X-irradiation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulatory effects of non-steroidal anti-inflammatory drugs on cardiac ion channels Nav1.5 and Kv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Inhibited the Proliferation of LPS-Stimulated Bovine Endometrial Epithelial Cells Through Wnt/β-Catenin and PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound on the Proliferation and Apoptosis of the Raji Cell Line: an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A drug screen with approved compounds identifies amlexanox as a novel Wnt/β-catenin activator inducing lung epithelial organoid formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. med.emory.edu [med.emory.edu]

Meloxicam's Impact on Cartilage and Chondrocyte Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of meloxicam, a non-steroidal anti-inflammatory drug (NSAID), on the intricate metabolic processes of cartilage and its resident cells, chondrocytes. This compound, a preferential cyclooxygenase-2 (COX-2) inhibitor, is widely prescribed for the management of osteoarthritis and other inflammatory joint diseases.[1] Understanding its precise interactions with cartilage biology is paramount for optimizing therapeutic strategies and developing novel chondroprotective agents. This document synthesizes current scientific literature, presenting quantitative data on this compound's influence on key metabolic pathways, including proteoglycan and collagen synthesis, matrix metalloproteinase (MMP) activity, and chondrocyte proliferation and apoptosis. Detailed experimental protocols for foundational research in this area are provided, alongside visualizations of the core signaling pathways modulated by this compound.

Introduction

Articular cartilage, the smooth, resilient tissue covering the ends of bones in synovial joints, is crucial for frictionless movement. Its integrity is maintained by a delicate balance of anabolic and catabolic processes orchestrated by chondrocytes. In pathological conditions such as osteoarthritis, this homeostasis is disrupted, leading to progressive cartilage degradation and joint failure. Inflammatory mediators, particularly prostaglandins (B1171923) synthesized via the cyclooxygenase (COX) pathway, play a pivotal role in this degenerative cascade.

This compound's therapeutic action is primarily attributed to its preferential inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation.[1] This selectivity is thought to confer a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[1] However, the impact of this compound extends beyond the simple suppression of prostaglandin (B15479496) synthesis, influencing a spectrum of cellular and molecular events within the cartilage matrix. This guide delves into the multifaceted effects of this compound on chondrocyte metabolism, providing a comprehensive resource for the scientific community.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound on key aspects of cartilage and chondrocyte metabolism.

Table 1: Inhibitory Potency of this compound on Cyclooxygenase (COX) Isoforms in Human Articular Chondrocytes

| Parameter | Value | Reference |

| IC50 for COX-1 | 36.6 µM | [2][3] |

| IC50 for COX-2 | 4.7 µM | [2][3] |

| COX-2/COX-1 Selectivity Ratio | 0.12 | [2][3] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effects of this compound on Proteoglycan and Extracellular Matrix (ECM) Synthesis

| Study Type | Model | This compound Concentration | Effect on Proteoglycan Synthesis | Reference |

| In vitro | Human Osteoarthritic Cartilage Explants | 0.3 - 3 µg/ml | Increased synthesis | [4] |

| In vitro | Human and Porcine Cartilage Explants | 0.1 - 4.0 µM | No significant effect | [5] |

| In vitro | Canine Cartilage Explants | 0.5 - 10.0 µmol/L | No effect | [6][7] |

| In vitro | Human Articular Chondrocytes | Pharmacologically active concentrations | No effect on proteoglycan and type-II collagen levels | [8] |

Table 3: Influence of this compound on Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)

| Study Type | Model | This compound Concentration | Effect | Reference |

| In vivo | Equine Synovitis Model | 0.6 mg/kg bwt per os | Significantly lower general MMP activity in synovial fluid at 8 and 24 hours post-induction. | [9][10][11] |

| Clinical Study | Osteoarthritis Patients | Not specified | Significant reduction in serum MMP-3 levels. | [12] |

| In vitro | Canine Osteoarthritic Cartilage | 0.3, 3.0, and 30.0 µg/mL | No stimulation of MMP production. | [13] |

Table 4: this compound's Impact on Chondrocyte Apoptosis

| Study Type | Model | This compound Concentration | Effect on Apoptosis | Reference |

| In vitro | Raji Cell Line (as a model for apoptosis) | Dose-dependent | Increased apoptosis | [14] |

| In vitro | Hepatocellular Carcinoma Cells | 80 µM | Significantly increased apoptosis rate (from 1.45% to 25.68%) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the evaluation of this compound's effects on cartilage and chondrocyte metabolism.

Chondrocyte Isolation and Culture

Objective: To establish primary cultures of chondrocytes from articular cartilage for in vitro experimentation.

Protocol:

-

Cartilage Harvest: Aseptically harvest articular cartilage shavings from the femoral condyles and tibial plateaus of a suitable animal model (e.g., bovine, porcine, canine) or from human tissue obtained with ethical approval.

-

Enzymatic Digestion:

-

Wash the cartilage pieces three times with sterile phosphate-buffered saline (PBS) containing antibiotics (penicillin-streptomycin).

-

Incubate the cartilage in a digestion medium containing 0.25% trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.

-

Discard the trypsin solution and wash the cartilage pieces with PBS.

-

Incubate the cartilage in a digestion medium containing 0.2% clostridial collagenase (e.g., Type II) in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) overnight at 37°C on a shaker.

-

-

Cell Isolation and Plating:

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested matrix debris.

-

Centrifuge the cell suspension at 200 x g for 10 minutes.

-

Resuspend the chondrocyte pellet in complete culture medium (DMEM with 10% FBS, 1% penicillin-streptomycin, and L-glutamine).

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Plate the chondrocytes at a desired density (e.g., 1 x 10^5 cells/cm²) in culture flasks or plates.

-

-

Cell Culture and Treatment:

-

Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days.

-

Once the cells reach 80-90% confluency, they can be subcultured or used for experiments. For this compound treatment, the drug is typically dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations.[16]

-

Measurement of Proteoglycan Synthesis

Objective: To quantify the rate of new proteoglycan synthesis by chondrocytes in cartilage explants or monolayer culture.

Protocol (using ³⁵S-Sulfate Incorporation):

-

Preparation:

-

For cartilage explants, obtain full-thickness cartilage discs from a joint surface.

-

For monolayer cultures, seed chondrocytes in 24-well plates and grow to confluence.

-

-

Radiolabeling:

-

Sample Processing:

-

Medium: Collect the culture medium, which contains the newly synthesized and secreted proteoglycans.

-

Cartilage/Cell Layer: Wash the explants or cell layers with cold PBS to remove unincorporated ³⁵S-sulfate. Digest the cartilage or lyse the cells using a suitable agent (e.g., papain digestion for cartilage, guanidine (B92328) hydrochloride for cell lysates).[17][18]

-

-

Quantification:

-

Precipitate the sulfated glycosaminoglycans (GAGs) from the medium and digests using a method such as cetylpyridinium (B1207926) chloride (CPC) precipitation.

-

Measure the radioactivity of the precipitated GAGs using a scintillation counter.

-

Normalize the counts to the DNA content of the cartilage explant or cell lysate to account for variations in cell number.

-

Matrix Metalloproteinase (MMP) Activity Assay

Objective: To measure the activity of MMPs in synovial fluid or cell culture supernatants.

Protocol (using a Fluorogenic Substrate):

-

Sample Collection: Collect synovial fluid from animal models or patients, or conditioned medium from chondrocyte cultures treated with this compound. Centrifuge the samples to remove cells and debris.

-

Assay Principle: Utilize a commercially available MMP activity assay kit. These kits typically contain a fluorogenic peptide substrate that is cleaved by active MMPs, releasing a fluorescent signal.

-

Procedure:

-

Add the synovial fluid or culture supernatant to the wells of a microplate.

-

Add the fluorogenic MMP substrate to each well.

-

Incubate the plate at 37°C for a specified time, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.

-

-

Data Analysis: The fluorescence intensity is directly proportional to the MMP activity in the sample. A standard curve can be generated using a known concentration of active MMP to quantify the activity in the samples.[21][22][23][24][25]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by this compound and a typical experimental workflow.

Signaling Pathways

// Nodes Proinflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., IL-1β, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane_Receptors [label="Membrane Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB_Pathway [label="NF-κB Signaling\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Signaling\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; COX2_Gene_Expression [label="COX-2 Gene\nExpression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2_Enzyme [label="COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandin_E2 [label="Prostaglandin E2 (PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MMP_Gene_Expression [label="MMP Gene\nExpression\n(e.g., MMP-1, -3, -13)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMPs [label="Matrix\nMetalloproteinases\n(MMPs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cartilage_Degradation [label="Cartilage Degradation", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis_Regulation [label="Apoptosis Regulation", fillcolor="#FBBC05", fontcolor="#202124"]; Chondrocyte_Apoptosis [label="Chondrocyte Apoptosis", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Proinflammatory_Stimuli -> Membrane_Receptors; Membrane_Receptors -> NF_kB_Pathway; Membrane_Receptors -> MAPK_Pathway; NF_kB_Pathway -> COX2_Gene_Expression; MAPK_Pathway -> COX2_Gene_Expression; NF_kB_Pathway -> MMP_Gene_Expression; MAPK_Pathway -> MMP_Gene_Expression; COX2_Gene_Expression -> COX2_Enzyme; Arachidonic_Acid -> COX2_Enzyme [label="Substrate"]; COX2_Enzyme -> Prostaglandin_E2 [label="Synthesis"]; this compound -> COX2_Enzyme [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; MMP_Gene_Expression -> MMPs; MMPs -> Cartilage_Degradation; Prostaglandin_E2 -> Cartilage_Degradation; NF_kB_Pathway -> Apoptosis_Regulation; MAPK_Pathway -> Apoptosis_Regulation; Apoptosis_Regulation -> Chondrocyte_Apoptosis; this compound -> Apoptosis_Regulation [style=dashed, label="Modulation"]; }

This compound's primary mechanism of action on chondrocyte signaling pathways.

Experimental Workflow

// Nodes Start [label="Start: Hypothesis Formulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chondrocyte_Isolation [label="Chondrocyte Isolation\nand Culture"]; Experimental_Setup [label="Experimental Setup:\n- Control Group\n- this compound Treatment Groups\n(Varying Concentrations)"]; Incubation [label="Incubation\n(e.g., 24-72 hours)"]; Sample_Collection [label="Sample Collection:\n- Conditioned Medium\n- Cell Lysates/Cartilage Digests"]; Biochemical_Assays [label="Biochemical Assays"]; PG_Synthesis [label="Proteoglycan Synthesis\n(³⁵S-Sulfate Incorporation)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMP_Activity [label="MMP Activity Assay", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression Analysis\n(RT-qPCR for COX-2, MMPs, etc.)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assay\n(e.g., Flow Cytometry)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation"]; Conclusion [label="Conclusion and\nFuture Directions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Chondrocyte_Isolation; Chondrocyte_Isolation -> Experimental_Setup; Experimental_Setup -> Incubation; Incubation -> Sample_Collection; Sample_Collection -> Biochemical_Assays; Biochemical_Assays -> PG_Synthesis; Biochemical_Assays -> MMP_Activity; Biochemical_Assays -> Gene_Expression; Biochemical_Assays -> Apoptosis_Assay; PG_Synthesis -> Data_Analysis; MMP_Activity -> Data_Analysis; Gene_Expression -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; Data_Analysis -> Conclusion; }

A generalized workflow for in vitro studies of this compound's effects.

Discussion and Conclusion

The evidence presented in this technical guide highlights the complex and multifaceted impact of this compound on cartilage and chondrocyte metabolism. While its primary role as a preferential COX-2 inhibitor is well-established, its effects on the broader metabolic landscape of chondrocytes are more nuanced.